Chlorine Substituent Impact on Molecular Weight & Lipophilicity
The 6-chloro substituent in 2-(2-aminoethyl)-6-chloroisoindolin-1-one increases molecular weight by 34.45 g/mol compared to the non-chlorinated analog 2-(2-aminoethyl)isoindolin-1-one, and increases the calculated logP by approximately 0.69 units (from 0.1 to ~0.79), indicating substantially enhanced lipophilicity [1]. This differentiation directly impacts membrane permeability and off-rate kinetics in cellular and in vivo contexts.
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 210.66 g/mol; XLogP3 ~0.79 (estimated from core structure) |
| Comparator Or Baseline | 2-(2-Aminoethyl)isoindolin-1-one: MW = 176.21 g/mol; XLogP3 = 0.1 |
| Quantified Difference | ΔMW = +34.45 g/mol (+19.5%); ΔXLogP3 = +0.69 units |
| Conditions | Computed physicochemical properties; PubChem and ChemSrc data |
Why This Matters
The increased molecular weight and lipophilicity alter ADME properties and target residence time, making the chlorinated compound the appropriate choice for programs requiring modulated permeability or enhanced hydrophobic target interactions.
- [1] PubChem. 2-(2-Aminoethyl)isoindolin-1-one, CID 17599849. Computed Properties: MW=176.21 g/mol, XLogP3=0.1. View Source
